5-Dehydro Tolvaptan

概要

説明

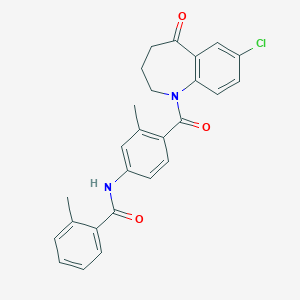

Dehydrotolvaptan, also known as Dehydrotolvaptan, is a useful research compound. Its molecular formula is C26H23ClN2O3 and its molecular weight is 446.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dehydrotolvaptan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dehydrotolvaptan including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

常染色体優性多発性嚢胞腎(ADPKD)の治療

5-Dehydro Tolvaptanは、選択的なバソプレシンV2受容体拮抗薬として特定されており、ADPKDの初の、そして唯一の承認された特異的治療薬です . 特に、家族性腎臓病歴が良好で高血圧の期間が短い患者では、適時に投与するとADPKDの進行を抑制する効果が示されています .

心不全における水分貯留の管理

この化合物は、心不全患者における水分貯留の治療における有効性について検討されてきました。 電解質異常を導入したり、腎機能を悪化させたりすることなく、遊離水の排泄(利尿作用)を高めます . 心不全の罹患率が高く、それに伴う合併症も多いことから、この用途は重要です。

低ナトリウム血症の治療

This compoundは、血液中のナトリウムレベルが低い状態である低ナトリウム血症の管理に使用されます。 これは、高容量性および正常容量性低ナトリウム血症の症例において特に有用であり、浸透圧脱髄症候群につながる可能性のある急速な変化を引き起こすことなく、ナトリウムレベルの修正を助けます .

利尿作用による副作用のモニタリング

研究では、Tolvaptanの利尿作用による副作用にも焦点を当て、利尿作用の増加が治療効果に影響を与えないこと、腎機能と電解質バランスに大きな変化を起こさないことを確認しています . これは、この化合物による治療を受けている患者の長期的な安全性にとって重要です。

薬物動態および薬力学

Tolvaptanの薬物動態および薬力学、ならびに薬物相互作用に関する包括的なレビューが行われています。 これらの特性を理解することは、適切な臨床的利用を導き、治療中の患者の安全を確保するために不可欠です .

高度なうっ血に対する静脈内製剤

Samtas®として知られるTolvaptanの静脈内製剤は、従来の利尿薬に抵抗性があり、経口摂取が困難な高度なうっ血を経験している人に開発されました . これは、特に救急医療の現場において、この化合物の治療用途を拡大します。

作用機序

Target of Action

5-Dehydro Tolvaptan primarily targets the vasopressin V2 receptors . These receptors are found in the walls of the vasculature and luminal membranes of renal collecting ducts . Vasopressin, a hormone that regulates water retention in the body, acts on these V2 receptors .

Mode of Action

This compound acts as a selective and competitive antagonist of the vasopressin V2 receptor . By blocking V2 receptors in the renal collecting ducts, it prevents the insertion of aquaporins into the walls, thereby inhibiting water absorption . This action ultimately results in an increase in urine volume and a decrease in urine osmolality .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the vasopressin-regulated water reabsorption pathway . By antagonizing the vasopressin V2 receptor, this compound disrupts the normal function of this pathway, leading to increased excretion of water and electrolytes from the kidneys .

Pharmacokinetics

Studies on tolvaptan, a related compound, suggest that it is well absorbed with a bioavailability of around 40% . It is extensively protein-bound (99%) and is metabolized in the liver via the CYP3A4 pathway . The elimination half-life of Tolvaptan is approximately 12 hours .

Result of Action

The primary result of this compound’s action is an increase in urine volume and a decrease in urine osmolality . This leads to an overall negative fluid balance in patients taking the drug, resulting in increases in serum sodium and osmolality . It is particularly useful for patients with conditions like congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH), where higher serum levels of vasopressin are observed .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, co-administration with CYP3A4 inhibitors or inducers should be avoided due to potential drug interactions . Furthermore, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It should be stored in a sealed container in a dry room .

生化学分析

Biochemical Properties

5-Dehydro Tolvaptan is metabolized to at least 20 phase I metabolites, the biotransformation reactions being catalyzed mainly by CYP3A4 and CYP3A5 isoforms . The phase-I reactions include hydroxylation (in different positions), carboxylation, oxidation, hydrogenation, dealkylation, isomerization, and a combination of the above .

Cellular Effects

This compound, like Tolvaptan, is expected to have effects on various types of cells and cellular processes. Tolvaptan has been shown to reduce cAMP levels, cellular proliferation, and fluid secretion of cystic epithelia in animal models

Molecular Mechanism

The molecular mechanism of this compound is likely similar to that of Tolvaptan, given that it is an impurity of Tolvaptan. Tolvaptan is a selective and competitive arginine vasopressin receptor 2 antagonist . It interferes with cAMP accumulation, slowing total kidney volume .

Dosage Effects in Animal Models

Tolvaptan has been shown to slow kidney function decline in high-risk patients with autosomal dominant polycystic kidney disease (ADPKD) .

Metabolic Pathways

This compound is involved in metabolic pathways catalyzed mainly by CYP3A4 and CYP3A5 isoforms . Most of the phase I metabolites undergo glucuronidation

生物活性

Dehydrotolvaptan is a derivative of tolvaptan, a vasopressin receptor antagonist primarily used in the treatment of autosomal dominant polycystic kidney disease (ADPKD). This article explores the biological activity of dehydrotolvaptan, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Dehydrotolvaptan

Dehydrotolvaptan is structurally related to tolvaptan but exhibits distinct biological properties that may enhance its therapeutic efficacy. The compound functions by selectively inhibiting the V2 subtype of vasopressin receptors, which are implicated in water reabsorption in the kidneys. By blocking these receptors, dehydrotolvaptan promotes diuresis and has been investigated for its potential benefits in various conditions beyond ADPKD.

Dehydrotolvaptan's primary mechanism involves the inhibition of vasopressin-induced aquaporin-2 channel insertion in the renal collecting ducts. This leads to decreased water reabsorption and increased urine output. Additionally, studies suggest that dehydrotolvaptan may exert anti-inflammatory and antifibrotic effects, which are crucial in mitigating renal damage associated with chronic kidney diseases.

Pharmacological Effects

- Diuretic Activity : Dehydrotolvaptan significantly increases urine volume and decreases urine osmolality, providing a therapeutic avenue for conditions characterized by fluid overload.

- Renal Protective Effects : Research indicates that dehydrotolvaptan may slow the progression of kidney disease by reducing renal fibrosis and inflammation.

- Cardiovascular Benefits : Some studies have suggested that dehydrotolvaptan can lower blood pressure and improve cardiac function by reducing preload through its diuretic effect.

Case Study 1: Efficacy in ADPKD

A clinical trial involving patients with ADPKD demonstrated that treatment with dehydrotolvaptan resulted in a significant reduction in total kidney volume (TKV) and slowed the decline of estimated glomerular filtration rate (eGFR). The study reported a decrease in annualized eGFR decline by 1.01 ml/min per 1.73 m² compared to standard care over 5.5 years .

Case Study 2: Heart Failure Management

In a cohort study examining patients with heart failure, dehydrotolvaptan was shown to alleviate symptoms associated with fluid retention. Patients experienced improved exercise tolerance and quality of life metrics following treatment .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of dehydrotolvaptan and its derivatives. Modifications to the chemical structure have been explored to enhance potency and selectivity for vasopressin receptors while minimizing side effects.

| Study | Findings | |

|---|---|---|

| Lee et al. (2022) | Found significant diuretic effects in animal models | Supports further investigation into clinical applications |

| Kim et al. (2023) | Demonstrated anti-inflammatory properties in vitro | Suggests potential use in conditions with renal inflammation |

| Huang et al. (2023) | Identified novel derivatives with enhanced activity | Opens avenues for drug development |

特性

IUPAC Name |

N-[4-(7-chloro-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15H,5,8,13H2,1-2H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENGMROMZOKURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(=O)C4=C3C=CC(=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463591 | |

| Record name | N-[4-(7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137973-76-3 | |

| Record name | N-(4-((7-Chloro-2,3,4,5-tetrahydro-5-oxo-1H-1-benzazepin-1-yl)carbonyl)-3-methylphenyl)-2-methylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137973763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-(7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-((7-CHLORO-2,3,4,5-TETRAHYDRO-5-OXO-1H-1-BENZAZEPIN-1-YL)CARBONYL)-3-METHYLPHENYL)-2-METHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR22W5RA83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。